molecular formula C22H22CaN2O9 B3429065 Calcium oxytetracycline CAS No. 7179-50-2

Calcium oxytetracycline

Cat. No.: B3429065
CAS No.: 7179-50-2
M. Wt: 498.5 g/mol
InChI Key: VNXGBFNHSOJJDT-IFLJXUKPSA-L
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Description

A TETRACYCLINE analog isolated from the actinomycete STREPTOMYCES rimosus and used in a wide variety of clinical conditions.

Mechanism of Action

Oxytetracycline inhibits cell growth by inhibiting translation. It binds to the 30S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome. The binding is reversible in nature. Oxytetracycline is lipophilic and can easily pass through the cell membrane or passively diffuses through porin channels in the bacterial membrane.
Tetracyclines inhibit bacterial protein synthesis by binding to the 30 S bacterial ribosome and preventing access of aminoacyl tRNA to the acceptor (A) site on the mRNA-ribosome complex. They enter gram-negative bacteria by passive diffusion through the hydrophilic channels formed by the porin proteins of the outer cell membrane, and active transport by an energy-dependent system that pumps all tetracyclines across cytoplasmic membrane. Although permeation of these drugs into gram-positive bacteria is less well understood, it also is energy requiring. At high concn, these cmpd impair protein synthesis in mammalian cells. However, because mammalian cells lack the active transport system found in bacteria, and the ribosomal target is less sensitive, tetracyclines are selectively active against bacteria. /Tetracyclines/
The tetracycline antibiotics ... can produce neuromuscular blockade, possibly by chelation of Ca+2. /Tetracyclines/

Properties

CAS No.

7179-50-2

Molecular Formula

C22H22CaN2O9

Molecular Weight

498.5 g/mol

IUPAC Name

calcium;(5S,5aR,6S,6aR,7S,10aR)-9-carbamoyl-7-(dimethylamino)-5,6,10,10a-tetrahydroxy-5-methyl-8,11-dioxo-5a,6,6a,7-tetrahydrotetracene-1,12-diolate

InChI

InChI=1S/C22H24N2O9.Ca/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);/q;+2/p-2/t12-,13-,14+,17+,21-,22+;/m1./s1

InChI Key

VNXGBFNHSOJJDT-IFLJXUKPSA-L

Isomeric SMILES

C[C@@]1([C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4[O-])[O-])O)O)C(=O)N)N(C)C)O)O.[Ca+2]

SMILES

CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)[O-])O)O)C(=O)N)N(C)C)O)O.CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)[O-])O)O)C(=O)N)N(C)C)O)O.[Ca+2]

Canonical SMILES

CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4[O-])[O-])O)O)C(=O)N)N(C)C)O)O.[Ca+2]

Color/Form

Light-yellow crystals or needles from aqueous MeOH
Pale yellow to tan, crystalline powde

density

1.634 at 20 °C

melting_point

184.5 °C

physical_description

Light yellow to tan solid;  [HSDB] Pale yellow to tan crystalline powder;  [Acros Organics MSDS]

Related CAS

2058-46-0 (mono-hydrochloride)
6153-64-6 (di-hydrate)
6153-65-7 (di-hydrochloride salt, di-hydrate)
64038-91-1 (sulfate (2:1))
69766-62-7 (hydrochloride salt)
7179-50-2 (calcium (1:1) salt)

solubility

47 [ug/mL] (The mean of the results at pH 7.4)
For more Solubility (Complete) data for OXYTETRACYCLINE (6 total), please visit the HSDB record page.
SLIGHTLY SOL IN ALCOHOL
In water, 3.13X10+2 mg/L at 25 °C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcium oxytetracycline
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Reactant of Route 3
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Reactant of Route 4
Calcium oxytetracycline
Reactant of Route 5
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Reactant of Route 6
Calcium oxytetracycline

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